molecular formula C7H5F2NO4S B6263639 3,4-difluoro-5-sulfamoylbenzoic acid CAS No. 926238-33-7

3,4-difluoro-5-sulfamoylbenzoic acid

Cat. No.: B6263639
CAS No.: 926238-33-7
M. Wt: 237.2
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Description

3,4-Difluoro-5-sulfamoylbenzoic acid (CAS 926238-33-7) is a fluorinated and sulfonylated benzoic acid derivative with a molecular formula of C 7 H 5 F 2 NO 4 S and a molecular weight of 237.18 g/mol . This compound is characterized by a benzoic acid core functionalized with two adjacent fluorine atoms at the 3 and 4 positions and a sulfamoyl group (-S(=O)(=O)N) at the 5 position, as represented by the SMILES notation OC(=O)c1cc(F)c(c(c1)S(=O)(=O)N)F . As a multifunctional aromatic building block, its primary research value lies in synthetic chemistry and pharmaceutical development. The molecule incorporates three distinct reactive sites: the carboxylic acid, the sulfonamide, and the fluorine substituents, making it a versatile intermediate for constructing more complex target molecules . Researchers can exploit these sites for various derivatization reactions, including amidation, esterification, and nucleophilic aromatic substitution. Structurally similar sulfamoylbenzoic acid derivatives, such as 2,4-dichloro-5-sulfamoylbenzoic acid, are well-established key intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the diuretic agent furosemide . The presence of the sulfamoyl group is particularly significant in medicinal chemistry, as it is a common pharmacophore in drugs targeting various enzymes and receptors. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols must be followed during handling. For comprehensive safety and handling information, please refer to the Safety Data Sheet (SDS).

Properties

CAS No.

926238-33-7

Molecular Formula

C7H5F2NO4S

Molecular Weight

237.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Difluoro 5 Sulfamoylbenzoic Acid and Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For 3,4-difluoro-5-sulfamoylbenzoic acid, the analysis reveals several strategic disconnections.

The most logical primary disconnection targets the bonds of the sulfamoyl group (–SO₂NH₂), as this functional group can be readily installed on an aromatic ring. This involves two key imaginary bond cleavages:

C–N Bond Disconnection : The sulfonamide bond is disconnected first, leading to a sulfonyl chloride precursor and an ammonia (B1221849) source. This is the reverse of a standard amination reaction.

Aromatic C–S Bond Disconnection : The bond between the aromatic ring and the sulfur atom is disconnected next. This points to a 3,4-difluorobenzoic acid scaffold and a generic sulfonating agent (e.g., SO₃ or ClSO₃H). This step is the reverse of an electrophilic aromatic substitution (sulfonation).

A secondary disconnection can be made at the carboxylic acid group (–COOH), transforming it into a functional group that can be later converted to the acid, such as a methyl group (via oxidation) or a nitrile (via hydrolysis). This leads back to a simpler precursor, 1,2-difluoro-4-methylbenzene or 3,4-difluorobenzonitrile, respectively. This retrosynthetic pathway establishes 3,4-difluorobenzoic acid as the key intermediate for the synthesis.

Precursor Synthesis and Functional Group Interconversions

The forward synthesis, guided by the retrosynthetic analysis, focuses on the construction of key precursors and the strategic introduction of functional groups.

Synthesis of Fluorinated Benzoic Acid Scaffolds

The primary building block identified in the retrosynthesis is 3,4-difluorobenzoic acid. A practical and high-yield method for its preparation involves the catalyzed decarboxylation of either 4,5-difluorophthalic acid or its anhydride (B1165640). prepchem.comgoogle.com This reaction is typically performed in a high-boiling polar aprotic solvent.

The process involves heating the starting material in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl acetamide (B32628) in the presence of a copper-based catalyst. google.com This method avoids the harsher conditions sometimes associated with other carboxylation techniques.

Table 1: Conditions for the Synthesis of 3,4-Difluorobenzoic Acid

Starting MaterialCatalystSolventTemperature
4,5-Difluorophthalic AnhydrideCu, Cu₂O, CuO, or other metal saltsN-methyl-2-pyrrolidone (NMP), Dimethyl Acetamide (DMAc), or Quinoline120–215 °C
4,5-Difluorophthalic AcidCu, Cu₂O, CuO, or other metal saltsN-methyl-2-pyrrolidone (NMP), Dimethyl Acetamide (DMAc), or Quinoline120–215 °C

An alternative route starts from 3,4-difluorobenzonitrile, which can be hydrolyzed to the corresponding benzoic acid under aqueous acidic or basic conditions. google.com

Introduction of the Sulfamoyl Group: Sulfonation and Amination Strategies

The introduction of the 5-sulfamoyl substituent onto the 3,4-difluorobenzoic acid ring is a critical two-step sequence.

Chlorosulfonation : The first step is an electrophilic aromatic substitution to install a chlorosulfonyl (–SO₂Cl) group. This is typically achieved by treating the fluorinated benzoic acid with an excess of chlorosulfonic acid (ClSO₃H). The directing effects of the substituents on the ring are crucial for regioselectivity. The two fluorine atoms and the carboxylic acid group are all electron-withdrawing and deactivating. However, the fluorine atoms are ortho, para-directing, while the carboxyl group is meta-directing. The position C-5 is ortho to the fluorine at C-4 and meta to both the fluorine at C-3 and the carboxylic acid at C-1. This convergence of directing effects, along with steric considerations, favors substitution at the C-5 position. A similar procedure for the synthesis of 2,4-dichloro-5-chlorosulfonyl benzoic acid involves heating with chlorosulfonic acid at elevated temperatures (e.g., 135-145 °C). google.com

Amination : The resulting 3,4-difluoro-5-chlorosulfonylbenzoic acid is then converted to the final product via amination. This is accomplished by reacting the sulfonyl chloride intermediate with an ammonia source, such as concentrated ammonium (B1175870) hydroxide (B78521). The nucleophilic ammonia displaces the chloride on the sulfonyl group to form the stable sulfonamide.

Orthogonal Protection and Deprotection Strategies

In multi-step syntheses involving reactive functional groups, orthogonal protection strategies are often necessary to prevent side reactions. In the synthesis of 3,4-difluoro-5-sulfamoylbenzoic acid, the carboxylic acid is potentially susceptible to reaction under the harsh conditions of chlorosulfonation (e.g., conversion to an acyl chloride).

To circumvent this, the carboxylic acid can be temporarily protected as an ester, typically a methyl or ethyl ester. The synthesis would proceed as follows:

Esterification : 3,4-difluorobenzoic acid is converted to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification).

Chlorosulfonation & Amination : The ester is then carried through the chlorosulfonation and amination steps to produce methyl/ethyl 3,4-difluoro-5-sulfamoylbenzoate.

Deprotection (Hydrolysis) : The final step is the saponification of the ester group to reveal the free carboxylic acid. This is typically achieved by hydrolysis under basic conditions (e.g., using lithium hydroxide or sodium hydroxide), followed by acidic workup. semanticscholar.org This strategy ensures that the carboxylic acid group remains intact throughout the synthesis.

Contemporary Synthetic Approaches

While the classical approach relies on pre-fluorinated starting materials, modern organic synthesis seeks more efficient and versatile methods, including late-stage functionalization.

Catalytic Fluorination Methodologies

Instead of starting with a fluorinated building block, contemporary strategies allow for the introduction of fluorine atoms onto a non-fluorinated benzoic acid scaffold at a later stage of the synthesis.

One notable advancement is the copper-catalyzed decarboxylative fluorination of benzoic acids. This method uses a photoinduced ligand-to-metal charge transfer (LMCT) process to generate an aryl radical from the benzoic acid, which is then trapped by a fluorine source. organic-chemistry.orgthieme-connect.comnih.gov This approach is powerful because it uses abundant carboxylic acids and operates under mild conditions, but may not be suitable for substrates with highly sensitive functional groups. thieme-connect.com

Another strategy involves directed C-H activation. Palladium-catalyzed methods have been developed for the selective fluorination of benzoic acid derivatives. These reactions often require a directing group to be installed temporarily on the molecule to guide the catalyst to a specific C-H bond for fluorination. researchgate.net While powerful, these methods add steps for the installation and removal of the directing group. These catalytic approaches represent the frontier of synthetic chemistry, offering alternative pathways that can increase efficiency and substrate scope.

Directed Ortho-Metalation (DoM) Strategies in Aryl Sulfamoylation

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directed metalation group (DMG), which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles.

The sulfamoyl group (-SO₂NR₂) is recognized as a strong DMG, capable of directing this lithiation with high efficiency. organic-chemistry.org In the context of synthesizing 3,4-difluoro-5-sulfamoylbenzoic acid, a DoM strategy could be envisioned starting from N,N-disubstituted 1,2-difluoro-3-sulfamoylbenzene. The sulfamoyl group would direct the deprotonation by an organolithium base (e.g., n-butyllithium) specifically to the C-5 position, which is ortho to the sulfamoyl group and activated by the adjacent fluorine atoms.

The subsequent step would involve quenching the newly formed aryllithium species with a suitable electrophile to install the carboxylic acid functionality. A common and direct method is carboxylation using carbon dioxide (CO₂), which, after an acidic workup, yields the desired benzoic acid. This approach offers excellent regiocontrol, which is often a challenge in the synthesis of polysubstituted aromatic compounds. The general principle involves the interaction of the heteroatom on the DMG with lithium, which positions the basic alkyllithium to deprotonate the nearest ortho-position, forming a stable intermediate that awaits reaction with an electrophile. wikipedia.org

Multicomponent Reactions (MCRs) Incorporating Fluorinated and Sulfamoyl Groups

While a specific MCR for the direct synthesis of 3,4-difluoro-5-sulfamoylbenzoic acid has not been prominently reported, the potential for such a strategy is significant. Research into MCRs has demonstrated the successful incorporation of both sulfonyl and fluorinated moieties into complex structures. For instance, novel three-component radical-polar crossover reactions have been developed to access multiple functionalized aliphatic sulfonyl fluorides. researchgate.net Similarly, multicomponent cross-coupling reactions have been devised for the modular construction of monofluoromethyl sulfones using a sulfur dioxide source, aryl halides, and a fluorocarbon source. chinesechemsoc.org

A hypothetical MCR for a precursor to the target compound could involve the convergence of:

A difluorinated building block.

A source of sulfur dioxide or a sulfamoyl synthon.

A third component that helps form the aromatic ring and incorporates a group that can be later converted to a carboxylic acid.

Such an approach would align with the principles of green chemistry by maximizing efficiency and minimizing steps.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic routes, aiming to reduce the environmental impact of chemical manufacturing. wjpmr.com This involves a holistic assessment of a process, from starting materials to final product, considering factors like solvent choice, energy consumption, and waste production.

Solvent Selection and Solvent-Free Reactions

Solvent selection is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to industrial waste. The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental impact. mdpi.com

For the synthesis of related sulfamoylbenzoic acids, greener solvent choices have been investigated. For example, in the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, N-methyl-2-pyrrolidone (NMP) has been used as a more stable, higher-boiling alternative to dimethyl sulfoxide (B87167) (DMSO), preventing solvent-derived byproducts. google.com Furthermore, using ethanol (B145695) for recrystallization instead of more hazardous solvents like acetone (B3395972) improves workplace safety and reduces costs. google.com

Modern green chemistry also explores the use of novel solvent systems or the elimination of solvents altogether. sci-hub.se

Water : As a solvent, water is non-flammable, non-toxic, and inexpensive. mdpi.com Syntheses of sulfonamides have been successfully carried out in aqueous media. sci-hub.se

Deep Eutectic Solvents (DES) : These mixtures of hydrogen bond donors and acceptors can act as effective and greener alternatives to traditional organic solvents. Notably, Directed ortho-Metalation (DoM) reactions have been efficiently performed in choline (B1196258) chloride-based eutectic mixtures. rsc.org

Solvent-Free Reactions : Conducting reactions under neat (solvent-free) conditions is an ideal green approach, as it eliminates solvent waste entirely. Solvent-free sulfonylation of amines at room temperature has been reported as a clean and efficient method. sci-hub.se

Atom Economy and E-Factor Analysis of Synthetic Routes

To quantify the environmental performance of a chemical process, metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed. chembam.com

Atom Economy calculates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

E-Factor is defined as the total mass of waste generated per unit mass of product. libretexts.org An ideal E-Factor is zero. libretexts.org The pharmaceutical industry has historically had very high E-Factors, but significant improvements have been made by redesigning synthetic processes. nih.gov

Industrial SectorTypical E-Factor (Mass of Waste / Mass of Product)
Oil Refining< 0.1
Bulk Chemicals< 1 to 5
Fine Chemicals5 to 50
Pharmaceuticals25 to >100

Data sourced from references libretexts.orgnih.gov. This is an interactive table.

A traditional synthesis of an aromatic sulfamoylbenzoic acid might involve steps like chlorosulfonation of a benzene (B151609) derivative followed by amination. Such a route often has poor atom economy and a high E-Factor due to the use of stoichiometric reagents (e.g., chlorosulfonic acid) and the generation of significant inorganic salt waste (e.g., sodium chloride) and strong acids. A green chemistry approach would favor catalytic routes over stoichiometric ones and design pathways that minimize the formation of byproducts, thereby improving both atom economy and the E-factor.

Biocatalytic and Organocatalytic Approaches

The use of catalysts is a cornerstone of green chemistry, as they can enable efficient reactions under mild conditions, often with high selectivity, reducing energy consumption and waste.

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. Enzymes operate under mild conditions (temperature, pH) in aqueous environments and exhibit exceptional chemo-, regio-, and stereoselectivity. For the synthesis of a molecule like 3,4-difluoro-5-sulfamoylbenzoic acid, biocatalysts could potentially be employed in several ways:

Hydroxylases/Oxygenases : These enzymes could be used for the selective hydroxylation of a fluorinated precursor, which could then be oxidized to the carboxylic acid. dtu.dk

Hydrolases : Highly efficient in aqueous media, hydrolases could be used for the saponification of an ester precursor to the final benzoic acid without the need for harsh basic or acidic conditions.

Decarboxylases : In a retrosynthetic direction, specific decarboxylases could be used to manipulate related structures. researchgate.net

Organocatalytic Approaches: Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. This field has grown rapidly as a sustainable alternative to metal-based catalysis, avoiding issues of metal toxicity and contamination. semanticscholar.org For fluorinated compounds, organocatalysis has shown significant promise. For example, chiral secondary amines and other organocatalysts have been used for the highly stereoselective synthesis of complex molecules, including those containing fluorine. semanticscholar.orgnih.gov An organocatalytic cascade reaction could potentially assemble the core structure of the target molecule or its precursors in a highly controlled and efficient manner. researchgate.net

Chemical Reactivity and Derivatization Strategies for 3,4 Difluoro 5 Sulfamoylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functional groups.

Esterification and Amidation Reactions

Esterification of 3,4-difluoro-5-sulfamoylbenzoic acid can be achieved through various methods, most commonly via acid-catalyzed reaction with an alcohol. The Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a widely used method. masterorganicchemistry.comyoutube.com For instance, reaction with methanol (B129727) under reflux with a catalytic amount of sulfuric acid would yield methyl 3,4-difluoro-5-sulfamoylbenzoate. tcu.edu The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Amidation reactions introduce an amide bond by reacting the carboxylic acid with an amine. Direct amidation can be challenging and often requires coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine.

Reaction Type Reagents and Conditions Product Representative Yield
EsterificationMethanol, cat. H₂SO₄, refluxMethyl 3,4-difluoro-5-sulfamoylbenzoateHigh
AmidationAmine, DCC/HOBt, organic solventN-substituted 3,4-difluoro-5-sulfamoylbenzamideModerate to High

Table 1: Representative Esterification and Amidation Reactions

Decarboxylation Pathways and Related Reactions

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids can be challenging and often requires harsh conditions. For related difluorinated aromatic acids, such as 4,5-difluorophthalic acid, decarboxylation to 3,4-difluorobenzoic acid has been achieved by heating in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) with a copper-based catalyst. google.com Temperatures for such reactions can range from 120 to 215°C. google.com While direct decarboxylation of 3,4-difluoro-5-sulfamoylbenzoic acid is not widely reported, similar conditions could potentially be applied. More recent methods for the decarboxylation of benzoic acids involve photoredox catalysis, which can proceed under milder conditions. nih.govorganic-chemistry.orgresearchgate.net

Anhydride (B1165640) and Acyl Halide Formation

The carboxylic acid can be converted to more reactive derivatives like acid anhydrides and acyl halides. Symmetrical anhydrides can be formed by dehydration of two molecules of the carboxylic acid, often using a dehydrating agent like acetic anhydride.

Acyl halides, particularly acyl chlorides, are highly useful intermediates for the synthesis of esters and amides under milder conditions than direct methods. The conversion of a carboxylic acid to its corresponding acyl chloride is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). asianpubs.org For example, reacting 3,4-difluoro-5-sulfamoylbenzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), would yield 3,4-difluoro-5-sulfamoylbenzoyl chloride. google.comresearchgate.net

Derivative Reagents and Conditions Key Features
Acyl ChlorideSOCl₂, cat. DMF, refluxHighly reactive intermediate for acylation reactions.
Acid AnhydrideAcetic anhydride, heatUseful for acylation, more stable than acyl chlorides.

Table 2: Formation of Reactive Carboxylic Acid Derivatives

Transformations of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) also offers opportunities for derivatization, primarily at the nitrogen atom, or through modification of the sulfur-nitrogen bond.

N-Alkylation and N-Acylation Reactions

The hydrogen atoms on the nitrogen of the sulfamoyl group are acidic and can be substituted through alkylation or acylation reactions. N-alkylation can be performed using an alkyl halide in the presence of a base, such as potassium carbonate, to deprotonate the sulfonamide nitrogen, which then acts as a nucleophile.

N-acylation involves the reaction of the sulfonamide with an acyl chloride or an acid anhydride in the presence of a base. This results in the formation of an N-acylsulfonamide. These derivatives are of interest in medicinal chemistry due to their potential biological activities.

Hydrolysis and Reductive Pathways

The sulfamoyl group is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, cleavage of the carbon-sulfur or sulfur-nitrogen bond can occur. For instance, treatment of related aromatic sulfonamides with strong acid can lead to hydrolysis, yielding the corresponding sulfonic acid. In some cases, diazotization of an amino group on the ring followed by hydrolysis can lead to the formation of a hydroxyl group. researchgate.net

Reductive cleavage of the sulfonamide bond is another synthetic strategy. Various reducing agents can be employed to cleave the S-N bond, which can be a useful deprotection strategy in multi-step syntheses.

Formation of Cyclic Sulfonamides or Related Structures

The presence of both a sulfamoyl group (-SO₂NH₂) and a carboxylic acid (-COOH) on the same aromatic scaffold allows for intramolecular reactions to form cyclic structures, particularly cyclic sulfonamides (sultams). This cyclization typically requires activation of the carboxylic acid group.

One potential strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization. For example, the carboxylic acid can be reacted with an amine to form an intermediate amide. Subsequent intramolecular reaction between the newly formed amide and the sulfamoyl group, or a derivative thereof, can lead to the formation of a fused heterocyclic system.

While direct intramolecular cyclization between the carboxylic acid and the sulfamoyl group is not a common transformation, related strategies for forming cyclic sulfonamides have been developed. For instance, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines is a known method for synthesizing thiadiazine 1-oxides. nih.gov Another approach involves the intramolecular copper-catalyzed reaction of unsaturated iminoiodinanes derived from olefinic primary sulfonamides to yield aziridines, which can be further functionalized into substituted cyclic sulfonamides. nih.gov These methods highlight the potential for the sulfamoyl group of 3,4-difluoro-5-sulfamoylbenzoic acid to participate in cyclization reactions after appropriate modification.

For example, intramolecular cyclization of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide can occur under Lewis acid catalysis, demonstrating the propensity of sulfonyl-containing heterocycles to form fused systems. researchgate.net This suggests that derivatization of the sulfamoyl group on 3,4-difluoro-5-sulfamoylbenzoic acid could open pathways to novel fused ring systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorinated Benzene (B151609) Ring

The electronic nature of the benzene ring in 3,4-difluoro-5-sulfamoylbenzoic acid is significantly influenced by the presence of three strongly electron-withdrawing groups: two fluorine atoms, a sulfamoyl group, and a carboxylic acid group. This makes the ring highly electron-deficient.

The regioselectivity of aromatic substitution reactions on this molecule is governed by the combined electronic effects of its substituents.

Sulfamoyl Group (-SO₂NH₂) : The sulfonyl component of the sulfamoyl group is a very strong electron-withdrawing group, both by induction and resonance. acs.orgresearchgate.net This group is strongly deactivating and a meta-director for electrophilic aromatic substitution. lkouniv.ac.inrsc.org

Carboxylic Acid Group (-COOH) : Similar to the sulfamoyl group, the carboxylic acid group is deactivating and a meta-director.

Given that all substituents are deactivating, electrophilic aromatic substitution on 3,4-difluoro-5-sulfamoylbenzoic acid is generally difficult and requires harsh reaction conditions. If substitution were to occur, the directing effects of the substituents would be in competition. However, the strong deactivation of the ring makes nucleophilic aromatic substitution a much more favorable pathway.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.combeilstein-journals.org These reactions typically involve an organohalide or triflate. In the case of 3,4-difluoro-5-sulfamoylbenzoic acid, the fluorine atoms could potentially act as leaving groups.

However, the reactivity of aryl halides in these coupling reactions generally follows the trend: I > Br > OTf >> Cl > F. libretexts.org Aryl fluorides are the least reactive substrates due to the high strength of the C-F bond. Consequently, specialized catalytic systems, often requiring electron-rich and bulky phosphine (B1218219) ligands, high temperatures, and strong bases, are necessary to achieve cross-coupling with aryl fluorides.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. While challenging, Suzuki couplings of aryl fluorides have been reported.

Sonogashira Coupling : This involves the coupling of a terminal alkyne with an aryl halide. Similar to Suzuki coupling, this reaction is feasible with aryl fluorides but requires optimized conditions. nih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This transformation is also challenging with aryl fluorides.

Cross-Coupling Reaction Reactants Typical Catalyst/Ligand System Potential Product
Suzuki-MiyauraBoronic acid/esterPd(OAc)₂, SPhos, RuPhosBiaryl derivative
SonogashiraTerminal alkynePd(PPh₃)₄, CuIAryl-alkyne derivative
Buchwald-HartwigAminePd₂(dba)₃, BrettPhosN-Aryl derivative

This table presents potential reaction types; specific conditions for 3,4-difluoro-5-sulfamoylbenzoic acid would require experimental optimization.

The highly electron-deficient nature of the aromatic ring in 3,4-difluoro-5-sulfamoylbenzoic acid makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex).

For SNAr to occur, there must be strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.org In 3,4-difluoro-5-sulfamoylbenzoic acid:

The fluorine at the C-4 position is para to the sulfamoyl group and ortho to the carboxylic acid group.

The fluorine at the C-3 position is meta to the sulfamoyl group.

Therefore, the fluorine at the C-4 position is significantly more activated towards nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C-4 fluoride under relatively mild conditions. The displacement of the second fluorine at the C-3 position would require more forcing conditions. The sequential nature of these substitutions allows for the controlled introduction of different functional groups. nih.gov

Formation of Advanced Chemical Scaffolds and Heterocyclic Systems

The functional groups of 3,4-difluoro-5-sulfamoylbenzoic acid can be utilized in condensation reactions to construct more complex, fused heterocyclic systems. This often involves a two-step process where one of the existing functional groups is first modified and then undergoes an intramolecular cyclization.

For instance, the carboxylic acid can be reacted with binucleophilic reagents. Reaction with hydrazine (B178648) hydrate (B1144303) would yield a hydrazide, which could then be cyclized with various reagents to form five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles. Alternatively, condensation with an ortho-phenylenediamine derivative could lead to the formation of a benzimidazole (B57391) moiety.

Incorporation into Macrocyclic or Polymeric Structures

The strategic placement of reactive functional groups on the 3,4-difluoro-5-sulfamoylbenzoic acid core enables its use as a monomeric unit for the synthesis of complex macromolecular architectures, including macrocycles and polymers. The presence of the carboxylic acid, the sulfamoyl group, and the activated fluorine atoms provides multiple avenues for derivatization and subsequent incorporation into larger structures. These transformations are pivotal for developing advanced materials with tailored properties.

Theoretical Framework for Polymerization

The structure of 3,4-difluoro-5-sulfamoylbenzoic acid is particularly amenable to step-growth polymerization, a process involving the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. Two primary classes of polymers that could theoretically be synthesized from this monomer are polyamides and poly(arylene ether)s.

Polyamide Synthesis:

Polyamides are characterized by the repeating amide linkage (-CO-NH-). The carboxylic acid group of 3,4-difluoro-5-sulfamoylbenzoic acid can be readily converted into a more reactive acyl chloride. This activated intermediate can then react with a suitable aromatic or aliphatic diamine monomer in a polycondensation reaction to yield a polyamide. The resulting polymer would feature the difluoro-sulfamoylphenyl moiety as a repeating unit, potentially imparting unique solubility, thermal, and ion-binding properties to the material. A slight excess of the diamine monomer during polymerization can help in achieving high molecular weights. rsc.org The synthesis of polyamides from diols and diamines can also be achieved via catalytic dehydrogenation, offering a cleaner synthetic route. nih.gov

Alternatively, the sulfamoyl group (-SO₂NH₂) could potentially be utilized as a reactive site. Under specific conditions, the N-H bonds of the sulfamoyl group might undergo reactions, although this is a less common approach for creating the primary polymer backbone compared to the more reactive carboxylic acid.

Table 1: Potential Diamine Co-monomers for Polyamide Synthesis

Diamine Co-monomerPotential Polymer Characteristics
HexamethylenediamineIncreased flexibility of the polymer chain.
p-PhenylenediamineEnhanced rigidity and thermal stability.
4,4'-OxydianilineIntroduction of ether linkages for improved solubility and processability.

Poly(arylene ether) Synthesis:

The two fluorine atoms on the aromatic ring of 3,4-difluoro-5-sulfamoylbenzoic acid are activated towards nucleophilic aromatic substitution. This reactivity is a cornerstone for the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their excellent thermal and chemical stability. researchgate.net

For this to occur, the 3,4-difluoro-5-sulfamoylbenzoic acid would first need to be converted into a bisphenol-type monomer. This could be achieved by reacting it with a compound containing two phenolic hydroxyl groups. However, a more direct route involves the reaction of a dihalogenated monomer with a bisphenol. In this context, a derivative of 3,4-difluoro-5-sulfamoylbenzoic acid, where the carboxylic acid is protected or modified, could act as the difluoro-monomer. This monomer can then be polymerized with a bisphenol, such as Bisphenol A or 4,4'-dihydroxydiphenylsulfone, in the presence of a weak base like potassium carbonate. mdpi.com The resulting poly(arylene ether) would have the sulfamoylbenzoic acid moiety as a pendant group, which could be used for further functionalization or to influence the polymer's properties, such as hydrophilicity and ion-exchange capacity. nih.gov

Strategies for Macrocyclization

Macrocycles, cyclic molecules with rings typically containing nine or more atoms, are of significant interest in fields such as supramolecular chemistry and drug discovery. The synthesis of macrocycles from linear precursors is often challenging due to competing intermolecular polymerization. acs.org The successful macrocyclization of a derivative of 3,4-difluoro-5-sulfamoylbenzoic acid would rely on strategies that favor intramolecular ring-closing over intermolecular chain extension.

A common approach involves creating a linear precursor that contains two reactive functional groups at its termini. For instance, the carboxylic acid of 3,4-difluoro-5-sulfamoylbenzoic acid could be linked to a molecule that also possesses a reactive group, such as an amine or a hydroxyl group, through a flexible or rigid linker. The other end of this linker would then need to be capable of reacting with one of the functional groups on the original benzoic acid derivative, likely the activated fluorine atoms or a modified sulfamoyl group.

High-dilution conditions are typically employed during the cyclization step to minimize the probability of intermolecular reactions. acs.org The pre-organization of the linear precursor, where it adopts a conformation that brings the reactive ends into proximity, is also crucial for efficient macrocyclization. uni-kiel.de This can be achieved by incorporating rigid structural elements or turn-inducing moieties into the linker. uni-kiel.de

Table 2: Potential Macrocyclization Strategies

Reaction TypeDescription
Intramolecular AmidationThe carboxylic acid is activated and reacts with a terminal amine on a linker attached to the same molecule.
Intramolecular EtherificationA terminal hydroxyl group on a linker displaces one of the fluorine atoms on the aromatic ring.
Ring-Closing Metathesis (RCM)The benzoic acid is functionalized with two terminal alkene groups, which then undergo cyclization using a ruthenium catalyst. cam.ac.uk

Advanced Spectroscopic Analysis of 3,4-difluoro-5-sulfamoylbenzoic Acid Remains Undocumented in Publicly Available Literature

A comprehensive search of scientific databases and publicly available literature has revealed a significant lack of detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound 3,4-difluoro-5-sulfamoylbenzoic acid. While the existence of this compound is noted in chemical indexes and patent documents google.com, specific research findings detailing its analysis via modern spectroscopic methodologies are not presently available in the public domain.

Consequently, the development of a detailed article focusing on the high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis of this specific molecule is not feasible. The required experimental data for the following analytical techniques, as requested, could not be located:

High-Resolution ¹H, ¹³C, and ¹⁹F NMR

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Solid-State NMR

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS)

Without access to primary research data, any attempt to generate content for the specified sections would be purely theoretical and would not meet the required standards of scientific accuracy and reliance on documented research findings. Further investigation by researchers is necessary to characterize 3,4-difluoro-5-sulfamoylbenzoic acid and publish the corresponding spectroscopic data.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) Analysis

Ionization Techniques (ESI, APCI) and Their Influence on Spectral Interpretation

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of 3,4-difluoro-5-sulfamoylbenzoic acid. The choice of ionization technique, primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), significantly influences the resulting mass spectrum.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and ionizable molecules like 3,4-difluoro-5-sulfamoylbenzoic acid. metwarebio.com Due to the presence of the acidic carboxylic acid and sulfonamide groups, this compound is expected to ionize efficiently in both positive and negative ion modes.

In positive ion mode, the molecule would likely be observed as the protonated molecule, [M+H]⁺. In negative ion mode, deprotonation of the carboxylic acid or sulfonamide group would result in the [M-H]⁻ ion. The choice between positive and negative ion mode for achieving the highest sensitivity would depend on the mobile phase composition and pH. For acidic compounds like this, negative ion mode ESI is often more sensitive. usgs.gov The formation of adducts with solvent ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common in ESI and can aid in spectral interpretation. usgs.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it is generally more suitable for less polar and more volatile compounds. microsaic.com While 3,4-difluoro-5-sulfamoylbenzoic acid has polar functional groups, APCI could still be used for its analysis. In APCI, ionization occurs in the gas phase, often through proton transfer reactions with reagent gas ions. youngin.com This can sometimes lead to less adduct formation compared to ESI, potentially simplifying the mass spectrum. usgs.gov For sulfonamides, APCI has been shown to be an effective ionization method. youngin.com

The interpretation of the mass spectra obtained from either technique would involve identifying the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula of C₇H₅F₂NO₄S.

Below is a table of predicted m/z values for various ions of 3,4-difluoro-5-sulfamoylbenzoic acid that could be observed in mass spectrometry.

IonPredicted m/zIonization Mode
[M+H]⁺238.9980Positive
[M+Na]⁺260.9799Positive
[M-H]⁻235.9835Negative

Note: These values are predicted and may vary slightly in experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of 3,4-difluoro-5-sulfamoylbenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FTIR spectrum of 3,4-difluoro-5-sulfamoylbenzoic acid is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of strong intermolecular hydrogen bonding, particularly involving the carboxylic acid and sulfonamide groups, will significantly influence the position and shape of these bands.

The O-H stretching vibration of the carboxylic acid group is typically observed as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding in the dimeric structures commonly formed by carboxylic acids. The C=O stretching vibration of the carboxylic acid will likely appear as an intense band around 1700 cm⁻¹. Its exact position can indicate the strength of the hydrogen bonding.

The sulfonamide group will give rise to several characteristic bands. The N-H stretching vibrations are expected in the 3400-3200 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

The C-F stretching vibrations of the difluorinated benzene (B151609) ring are expected in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

A detailed analysis of the shifts in these vibrational frequencies, when compared to theoretical calculations for a single molecule, can provide insights into the extent and nature of hydrogen bonding within the crystal lattice.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

For 3,4-difluoro-5-sulfamoylbenzoic acid, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The symmetric stretching of the benzene ring, often weak in the FTIR spectrum, should give a strong Raman band around 1600 cm⁻¹. The S=O stretching vibrations of the sulfonamide group will also be Raman active.

By combining experimental Raman data with theoretical calculations, such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. nih.govnih.govnih.gov This allows for a comprehensive understanding of the molecule's structure and bonding. DFT calculations can predict the Raman activities of different vibrational modes, aiding in the interpretation of the experimental spectrum. nih.govnih.gov

The following table summarizes the expected vibrational frequencies for the key functional groups of 3,4-difluoro-5-sulfamoylbenzoic acid.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (broad)FTIR
Carboxylic AcidC=O stretch~1700FTIR, Raman
SulfonamideN-H stretch3400-3200FTIR
SulfonamideS=O asymmetric stretch1350-1300FTIR, Raman
SulfonamideS=O symmetric stretch1160-1140FTIR, Raman
Aromatic RingC-H stretch>3000FTIR, Raman
Aromatic RingC=C stretch1600-1450FTIR, Raman
Fluoro SubstituentC-F stretch1300-1100FTIR

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable single crystal of 3,4-difluoro-5-sulfamoylbenzoic acid would provide the definitive determination of its molecular and crystal structure. This technique can elucidate bond lengths, bond angles, and torsional angles with high precision.

The resulting crystal structure would likely reveal the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common motif for benzoic acid derivatives. researchgate.net Furthermore, the sulfonamide group can participate in additional hydrogen bonding, potentially forming extended networks in the solid state. The analysis would also confirm the planarity of the benzene ring and the conformation of the sulfamoylbenzoic acid moiety.

While no published single-crystal structure for this specific compound is currently available, data from closely related structures, such as other substituted benzoic acids and sulfonamides, can provide insights into the expected structural features. researchgate.netnih.gov

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity Studies

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. omicsonline.org Different polymorphs can exhibit distinct physical properties, and their identification and control are critical in various applications.

The PXRD pattern of 3,4-difluoro-5-sulfamoylbenzoic acid would consist of a series of diffraction peaks at specific angles (2θ), which is characteristic of its crystal lattice. This pattern serves as a fingerprint for a particular crystalline phase. nf-itwg.org

By analyzing the PXRD data, one can determine the degree of crystallinity of a sample and identify the presence of any polymorphic impurities. If different crystalline forms of 3,4-difluoro-5-sulfamoylbenzoic acid were to be prepared, PXRD would be the primary tool for their differentiation. In the absence of a known crystal structure, PXRD data can also be used in conjunction with computational methods to aid in structure solution. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

As of the latest available data, a definitive crystal structure for 3,4-difluoro-5-sulfamoylbenzoic acid has not been deposited in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD). The absence of published crystallographic data precludes a detailed, experimentally-verified analysis of its specific intermolecular interactions and crystal packing motifs.

The elucidation of a crystal structure through techniques like single-crystal X-ray diffraction is essential for a precise understanding of the three-dimensional arrangement of molecules in the solid state. Such an analysis would reveal the nature and geometry of hydrogen bonds, halogen bonds, π-π stacking, and other non-covalent interactions that govern the supramolecular assembly of 3,4-difluoro-5-sulfamoylbenzoic acid.

While theoretical predictions and comparisons with structurally similar compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, could offer hypotheses about potential interaction patterns, any such discussion would be speculative without experimental validation for 3,4-difluoro-5-sulfamoylbenzoic acid itself. The presence of the carboxylic acid, sulfonamide, and fluorine substituents suggests a high potential for a complex network of intermolecular forces. Specifically, one would anticipate:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The sulfonamide group also provides hydrogen bond donors (-NH₂) and acceptors (S=O). These functional groups would likely lead to the formation of robust hydrogen-bonded synthons, such as the classic carboxylic acid dimers or more extended chains and sheets involving the sulfonamide group.

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors.

π-π Stacking: The aromatic ring could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the properties of molecules with a high degree of accuracy. For 3,4-difluoro-5-sulfamoylbenzoic acid, these calculations can elucidate the effects of its substituent groups on the geometry and reactivity of the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly useful for optimizing molecular geometry and calculating vibrational frequencies. In a study on the structurally similar compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (furosemide), DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the ground-state molecular geometry and vibrational frequencies tandfonline.com.

For 3,4-difluoro-5-sulfamoylbenzoic acid, a similar DFT approach would be employed to predict its optimal three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The results of such a calculation would provide detailed information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic effects of the fluorine, sulfamoyl, and carboxylic acid groups on the benzene ring.

Table 1: Predicted Molecular Geometry Parameters for 3,4-difluoro-5-sulfamoylbenzoic acid from a Hypothetical DFT Calculation

Parameter Value
C-C (aromatic) bond lengths ~1.39 - 1.41 Å
C-F bond lengths ~1.35 Å
C-S bond length ~1.77 Å
S-O bond lengths ~1.43 Å
S-N bond length ~1.63 Å
C-C (carboxyl) bond length ~1.50 Å
C=O (carboxyl) bond length ~1.21 Å
C-O (carboxyl) bond length ~1.35 Å
O-H (carboxyl) bond length ~0.97 Å
C-C-C (aromatic) bond angles ~118° - 122°
F-C-C bond angles ~119°
C-C-S bond angle ~120°
O-S-O bond angle ~120°

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation on this molecule, based on general chemical principles and data from similar structures.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties, albeit at a higher computational cost than DFT.

For 3,4-difluoro-5-sulfamoylbenzoic acid, ab initio calculations could be used to refine the energetic predictions from DFT and to accurately calculate properties such as electron affinity and ionization potential. A study on monosubstituted benzene derivatives utilized ab initio molecular orbital calculations to analyze the deformation of the benzene ring due to substituent effects, providing valuable insights into electronegativity, resonance, and steric interactions acs.orgresearchgate.netdocumentsdelivered.com. Similarly, for the target molecule, these high-level calculations would offer a detailed understanding of how the electron-withdrawing fluorine and sulfamoyl groups, along with the carboxylic acid group, influence the electronic structure and aromaticity of the benzene ring.

The presence of rotatable bonds in the carboxylic acid and sulfamoyl groups of 3,4-difluoro-5-sulfamoylbenzoic acid means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the dihedral angles of the rotatable bonds and calculating the energy at each point using quantum chemical methods. This would reveal the low-energy conformers and the transition states connecting them. For instance, the orientation of the carboxylic acid group relative to the benzene ring can significantly impact its properties. Studies on substituted benzoic acids have shown that the equilibrium between different conformers can be influenced by electronic substituent effects nih.govcolab.ws. For 3,4-difluoro-5-sulfamoylbenzoic acid, conformational analysis would be critical for understanding its preferred shape in different environments and how this might affect its biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of 3,4-difluoro-5-sulfamoylbenzoic acid in solution, including its flexibility and interactions with solvent molecules.

MD simulations can be used to explore the conformational landscape of 3,4-difluoro-5-sulfamoylbenzoic acid in a solvent environment. By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe transitions between different conformations and to understand how the solvent influences these dynamics. This is particularly important for flexible molecules like sulfonamides and benzoic acid derivatives, where conformational changes can be crucial for their function peerj.comnih.govnih.gov.

An MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and then solving Newton's equations of motion for the system. The resulting trajectory would provide a dynamic picture of the molecule's behavior, highlighting the flexibility of the sulfamoyl and carboxylic acid groups and any preferred orientations they adopt in solution.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of 3,4-difluoro-5-sulfamoylbenzoic acid in Water

Parameter Value
Force Field GROMOS, AMBER, or CHARMM
Solvent Model TIP3P or SPC/E water
Box Type Cubic or Rectangular
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs

Note: This table provides a typical set of parameters for conducting an MD simulation. The specific choices would depend on the research question being addressed.

The solvent can have a profound effect on the conformation and reactivity of a molecule through explicit interactions such as hydrogen bonding and more general electrostatic effects. MD simulations are well-suited to investigate these solvent effects on 3,4-difluoro-5-sulfamoylbenzoic acid.

For example, MD simulations could be used to study the hydrogen bonding patterns between the sulfamoyl and carboxylic acid groups and surrounding water molecules. The number and lifetime of these hydrogen bonds can provide insights into the solubility and stability of the molecule in an aqueous environment. Furthermore, the simulations can reveal how the solvent influences the conformational equilibrium of the molecule. A study on substituted benzoic acids in various solvents showed that the formation of hydrogen-bonded dimers is inhibited in polar solvents, in favor of interactions with the solvent molecules ucl.ac.uk. For 3,4-difluoro-5-sulfamoylbenzoic acid, understanding these solvent interactions is key to predicting its behavior in biological systems.

Electronic Properties and Reactivity Descriptors

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific studies on the electronic properties and reactivity descriptors of 3,4-difluoro-5-sulfamoylbenzoic acid. Therefore, detailed data for Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential (ESP) mapping, Fukui functions, and Non-Covalent Interaction (NCI) analysis for this specific compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

No published data were found regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for 3,4-difluoro-5-sulfamoylbenzoic acid. This type of analysis is crucial for understanding a molecule's reactivity, where the HOMO energy relates to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Specific ESP maps and detailed charge distribution analyses for 3,4-difluoro-5-sulfamoylbenzoic acid have not been reported in the reviewed literature. ESP mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack.

Fukui Functions and Local Reactivity Descriptors

There are no available studies that calculate or discuss the Fukui functions and other local reactivity descriptors for 3,4-difluoro-5-sulfamoylbenzoic acid. These descriptors are derived from conceptual density functional theory and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Non-Covalent Interaction (NCI) Analysis

A specific Non-Covalent Interaction (NCI) analysis for 3,4-difluoro-5-sulfamoylbenzoic acid could not be located in the public domain. NCI analysis is employed to identify and visualize weak interactions, such as hydrogen bonds and van der Waals forces, which are important for understanding molecular conformation and intermolecular interactions.

Theoretical Elucidation of Reaction Mechanisms

Transition State Characterization for Elementary Reaction Steps

No theoretical studies detailing the reaction mechanisms involving 3,4-difluoro-5-sulfamoylbenzoic acid, including the characterization of transition states for any elementary reaction steps, were found. Such studies are fundamental for understanding the kinetics and thermodynamics of chemical reactions involving this compound.

Due to the absence of specific computational and theoretical data for 3,4-difluoro-5-sulfamoylbenzoic acid in the available literature, data tables and detailed research findings for the requested sections cannot be provided.

Reaction Coordinate Diagrams and Kinetic Parameters

While general principles of computational chemistry allow for the theoretical investigation of reaction pathways, including the determination of activation energies (Ea) and rate constants (k), such studies appear not to have been published for 3,4-difluoro-5-sulfamoylbenzoic acid. The generation of a reaction coordinate diagram, which plots the energy of a chemical system as a function of the reaction progress, requires detailed quantum mechanical calculations to identify the energies of reactants, intermediates, transition states, and products. Similarly, the calculation of kinetic parameters necessitates the application of transition state theory or other computational methods to the data derived from these energy profiles.

The lack of specific data precludes the presentation of detailed research findings or data tables on the computational and theoretical kinetic analysis of 3,4-difluoro-5-sulfamoylbenzoic acid. Further research in the field of computational chemistry would be necessary to elucidate these specific mechanistic and kinetic details.

Advanced Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the separation, identification, and quantification of 3,4-difluoro-5-sulfamoylbenzoic acid and its derivatives. Method development involves the careful optimization of several key parameters to achieve the desired chromatographic performance.

The choice of stationary and mobile phases is critical for achieving optimal separation. For a polar aromatic compound like 3,4-difluoro-5-sulfamoylbenzoic acid, reversed-phase HPLC is the most common approach.

Stationary Phase: C18 (octadecylsilyl) bonded silica columns are widely used due to their hydrophobicity, which provides good retention for aromatic compounds. rjptonline.org The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence efficiency and resolution. For polar analytes, stationary phases with alternative selectivities, such as polar-embedded or phenyl-hexyl phases, can also be explored to enhance separation from closely related impurities. amazonaws.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier.

Aqueous Component: A buffered aqueous solution is often necessary to control the ionization state of the acidic benzoic acid and sulfamoyl groups, thereby ensuring reproducible retention times and good peak shapes. Phosphate or acetate buffers are commonly used. rjptonline.org The pH of the buffer is a critical parameter to optimize.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. rjptonline.org The proportion of the organic modifier in the mobile phase is adjusted to control the retention time of the analyte.

Table 1: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

ParameterTypical Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

This table presents a generalized starting point for method development. Actual conditions will require optimization for the specific application.

Depending on the complexity of the sample matrix and the number of analytes, either an isocratic or a gradient elution strategy can be employed.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. biotage.com Isocratic elution is simpler and often results in more reproducible retention times. youtube.com It is suitable for the analysis of simple mixtures where all components have similar retention characteristics.

Gradient Elution: This strategy involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier. biotage.com Gradient elution is advantageous for analyzing complex mixtures containing compounds with a wide range of polarities. lcms.cz It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early eluting peaks. chromatographyonline.com A gradient can also lead to sharper peaks and improved sensitivity. biotage.com

For the analysis of 3,4-difluoro-5-sulfamoylbenzoic acid and its potential impurities, a gradient elution method is often preferred to ensure the separation of all components with good peak shape and in a shorter analysis time. ekb.eg

The choice of detector is dependent on the physicochemical properties of the analyte.

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of the aromatic ring, 3,4-difluoro-5-sulfamoylbenzoic acid exhibits strong absorbance in the ultraviolet (UV) region. This makes UV-Vis and PDA detectors highly suitable for its detection and quantification. A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. nih.gov

Refractive Index (RI) Detection: RI detection is a universal detection method but suffers from low sensitivity and is not compatible with gradient elution. youtube.com Therefore, it is generally not the preferred method for the analysis of this compound, especially at trace levels.

Electrochemical Detection (ECD): ECD can be a highly sensitive and selective detection method for electroactive compounds. While benzoic acid derivatives can be electrochemically active, the complexity of the technique and the suitability of UV detection make ECD a less common choice for this specific application.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

For applications requiring higher sensitivity and selectivity, such as trace analysis and impurity profiling, coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.org

LC-MS/MS provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in a technique known as Multiple Reaction Monitoring (MRM). This allows for the quantification of 3,4-difluoro-5-sulfamoylbenzoic acid at very low levels, even in complex matrices. nih.gov The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric parameters.

Table 2: Illustrative LC-MS/MS Parameters for Analysis

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI)
Precursor Ion (m/z) [M-H]⁻
Product Ion (m/z) Specific fragment ion
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

This table provides an example of parameters that would be optimized during method development.

Purity assessment can be performed by searching for potential impurities and degradation products using a full scan MS acquisition, followed by targeted MS/MS experiments to confirm their identity. lcms.cz

The choice and optimization of the ionization source are critical for achieving maximum sensitivity in LC-MS.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable molecules like 3,4-difluoro-5-sulfamoylbenzoic acid. nih.gov It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the polarity of the applied voltage. For this acidic compound, negative ion mode ESI is generally preferred, as it readily forms the [M-H]⁻ ion. Optimization of ESI parameters such as spray voltage, capillary temperature, and gas flows is essential to maximize the signal intensity. spectroscopyonline.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a wide range of compounds, including those with lower polarity. wikipedia.org Ionization in APCI occurs in the gas phase. encyclopedia.pub While ESI is often the first choice for polar compounds, APCI can sometimes offer advantages in terms of reduced matrix effects and compatibility with a wider range of mobile phases. wikipedia.orgencyclopedia.pub For certain analytes, APCI can provide better sensitivity than ESI. creative-proteomics.com

For 3,4-difluoro-5-sulfamoylbenzoic acid, ESI in negative ion mode is expected to provide excellent sensitivity and is the logical starting point for method development. However, APCI could be evaluated as an alternative, particularly if matrix suppression is observed with ESI. researchgate.net

Fragmentation Analysis for Quantitative and Qualitative Purposes

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for both the qualitative identification and quantitative measurement of 3,4-difluoro-5-sulfamoylbenzoic acid. americanpharmaceuticalreview.comrsc.org In qualitative analysis, the fragmentation pattern generated by techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) provides a structural fingerprint of the molecule.

For 3,4-difluoro-5-sulfamoylbenzoic acid (molecular weight: 239.18 g/mol ), the fragmentation is predictable based on its functional groups: a carboxylic acid, a sulfamoyl group, and a difluorinated aromatic ring. The molecular ion peak [M]⁺ or [M-H]⁻ would be observed, followed by characteristic neutral losses and fragment ions.

Key fragmentation pathways for 3,4-difluoro-5-sulfamoylbenzoic acid include:

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group results in a prominent fragment ion [M-17]⁺. libretexts.org

Loss of the carboxyl group (-COOH): Decarboxylation can lead to an [M-45]⁺ ion. libretexts.orgdocbrown.info

Loss of the sulfamoyl group (-SO₂NH₂): Cleavage of the C-S bond can result in the loss of the sulfamoyl moiety, yielding an [M-80]⁺ fragment. A neutral loss scan of 80 Da in negative mode can be a specific method for detecting sulfated or sulfamoyl-containing compounds. nih.gov

Cleavage of the phenyl ring: The stable aromatic ring can also fragment, producing smaller ions characteristic of substituted benzene (B151609) rings. docbrown.info

For quantitative purposes, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. In this approach, a specific precursor ion (e.g., the molecular ion) is selected and fragmented, and a specific product ion is monitored. This highly selective and sensitive technique allows for accurate quantification of the analyte even in complex matrices. rsc.orgnih.gov

Table 1: Predicted Mass Spectrometry Fragments of 3,4-difluoro-5-sulfamoylbenzoic acid

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
239 ([M]⁺) [C₇H₄F₂NO₄S]⁺ 222 OH (17)
239 ([M]⁺) [C₇H₄F₂NO₄S]⁺ 194 COOH (45)
239 ([M]⁺) [C₇H₄F₂NO₄S]⁺ 159 SO₂NH₂ (80)
238 ([M-H]⁻) [C₇H₃F₂NO₄S]⁻ 194 CO₂ (44)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its polarity and low volatility stemming from the carboxylic acid and sulfamoyl functional groups, 3,4-difluoro-5-sulfamoylbenzoic acid is not directly amenable to analysis by gas chromatography (GC). libretexts.org Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. jfda-online.com

Derivatization Strategies for GC-MS Compatibility

Derivatization for this compound must target the active hydrogens on both the carboxylic acid and sulfamoyl groups. The three primary strategies are alkylation, acylation, and silylation. libretexts.orggcms.cz The choice of reagent depends on the desired properties of the derivative, such as volatility and detector response. gcms.cz

Alkylation (Esterification): This is the most common method for derivatizing carboxylic acids. researchgate.net Reagents like diazomethane or alcohols (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., H₂SO₄, HCl) convert the carboxylic acid to its corresponding ester. gcms.cznih.gov This process reduces polarity and increases volatility. colostate.edu Some alkylating agents, such as pentafluorobenzyl bromide (PFB-Br), can also derivatize the sulfonamide group, offering a single-step reaction for both functional groups. libretexts.org

Acylation: This method involves reacting the analyte with an acylating agent, such as a perfluorinated acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA). gcms.cz These reagents react with alcohols, phenols, and amines, and can derivatize both the carboxylic acid (forming a mixed anhydride) and the sulfamoyl group. gcms.czcolostate.edu The resulting fluorinated derivatives are highly volatile and exhibit excellent response with an electron capture detector (ECD) or MS. jfda-online.com

Silylation: This is a versatile and widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing both carboxylic acids and sulfonamides. The resulting TMS derivatives are typically more volatile and thermally stable. gcms.czcolostate.edu

Table 2: Comparison of Derivatization Strategies for 3,4-difluoro-5-sulfamoylbenzoic acid

Strategy Reagent Example Target Groups Derivative Properties
Alkylation Methanol/H₂SO₄ Carboxylic Acid Methyl Ester, Increased volatility
Alkylation Pentafluorobenzyl bromide (PFB-Br) Carboxylic Acid, Sulfamoyl PFB-Ester/Amide, High volatility, ECD sensitive
Acylation Trifluoroacetic anhydride (TFAA) Carboxylic Acid, Sulfamoyl Fluoroacyl derivative, High volatility, ECD sensitive
Silylation BSTFA Carboxylic Acid, Sulfamoyl TMS-Ester/Amide, Good volatility & stability

Column Selection and Temperature Programming Optimization

The selection of an appropriate GC column and the optimization of the temperature program are critical for achieving good separation and peak shape. restek.com

Column Selection: The choice of the stationary phase is based on the polarity of the derivatized analyte. sigmaaldrich.com Since the derivatives of 3,4-difluoro-5-sulfamoylbenzoic acid will still possess some polarity, a mid-polarity stationary phase is often a suitable starting point.

Low to Mid-Polarity Phases: A common choice is a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, Rtx-5ms). This type of column offers good selectivity for a wide range of compounds and is thermally stable. researchgate.net It separates compounds largely based on their boiling points and interactions with the phenyl groups. sigmaaldrich.com

Mid to High-Polarity Phases: If the derivative remains significantly polar, a column with a higher phenyl content (e.g., 50% phenyl) or a polyethylene glycol (wax) phase might be necessary for better peak symmetry and resolution. However, highly polar columns often have lower maximum operating temperatures. restek.com

Temperature Programming: Isothermal analysis is generally not suitable for derivatized compounds. A temperature program, where the column oven temperature is increased during the run, is necessary to elute the analyte in a reasonable time with good peak shape. phenomenex.com An optimized program typically involves:

Initial Temperature: A low starting temperature (e.g., 70-100 °C) held for a short time to focus the analytes at the head of the column.

Temperature Ramp: A controlled increase in temperature (e.g., 10-25 °C/min) to elute the analytes based on their volatility.

Final Temperature: A high final temperature held for a few minutes to ensure all components have eluted from the column. phenomenex.com

Table 3: Example GC-MS Temperature Program for a Derivatized Analyte

Step Temperature (°C) Hold Time (min) Ramp Rate (°C/min)
Initial 100 2.0 -
Ramp 1 280 5.0 20

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-efficiency separation technique well-suited for the analysis of charged species like 3,4-difluoro-5-sulfamoylbenzoic acid. nih.govlumexinstruments.com It offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power. lumexinstruments.com Separation is based on the differential migration of analytes in a narrow capillary under the influence of an electric field. usp.org

Method Development for Charged Species and Impurity Profiling

Developing a robust CE method involves optimizing several key parameters to achieve the desired separation of the main compound from any related impurities. usp.orgubaya.ac.id For 3,4-difluoro-5-sulfamoylbenzoic acid, which is an acid, the pH of the background electrolyte (BGE) is the most critical parameter.

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE control the charge of the analyte and the electroosmotic flow (EOF). To analyze 3,4-difluoro-5-sulfamoylbenzoic acid, a BGE with a pH above its pKa (typically in the neutral to basic range, e.g., using a phosphate or borate buffer) is chosen. This ensures the carboxylic acid is deprotonated, giving the molecule a negative charge and allowing it to migrate as an anion. nih.gov

Applied Voltage: Higher voltages generally lead to shorter analysis times and higher efficiency, but can cause excessive Joule heating, which may degrade the separation. An optimal voltage is selected to balance speed and resolution. usp.org

Capillary and Temperature: The dimensions of the fused-silica capillary (length and internal diameter) and the operating temperature also influence the separation efficiency and analysis time.

Impurity Profiling: CE is a powerful tool for impurity profiling due to its high resolving power. nih.govresearchgate.netrroij.com Method development for impurity analysis may involve adding modifiers to the BGE to enhance selectivity. For example, organic solvents (e.g., acetonitrile, methanol) can be added to modify the EOF and analyte solubility. For separating chiral impurities, chiral selectors such as cyclodextrins are incorporated into the BGE. lumexinstruments.com

Table 4: Key Parameters for CE Method Development

Parameter Variable Purpose Typical Range for an Acidic Analyte
BGE pH Control analyte charge and EOF pH 7-9
BGE Buffer Type & Conc. Maintain pH and conductivity 20-100 mM Phosphate or Borate
Voltage Applied Potential Drive separation 15-30 kV
Temperature Capillary Temp. Control viscosity and kinetics 20-35 °C
Modifiers Organic Solvent Modify selectivity and EOF 5-20% Methanol or Acetonitrile

Detection Modes in CE (UV-Vis, Mass Spectrometry)

The choice of detector is crucial for sensitivity and selectivity. The most common detectors used with CE are UV-Vis absorbance and mass spectrometry. asdlib.org

UV-Vis Detection: This is the most widely used detection method in commercial CE instruments. wiley-vch.de Detection is typically performed "on-column" by passing light through a window in the capillary. sepscience.com 3,4-difluoro-5-sulfamoylbenzoic acid, with its aromatic ring, is expected to have strong UV absorbance, making this a suitable detection mode. researchgate.net While convenient, the sensitivity can be limited by the short optical pathlength, which is equal to the inner diameter of the capillary. wiley-vch.desepscience.com Using low UV wavelengths (e.g., below 200 nm) can often improve sensitivity. wiley-vch.de

Mass Spectrometry (MS) Detection: Coupling CE to a mass spectrometer (CE-MS) combines the high separation efficiency of CE with the high sensitivity and specificity of MS. wisdomlib.orgwikipedia.org This hyphenated technique provides molecular weight information, which is invaluable for peak identification and impurity characterization. researchgate.netchromatographyonline.com Electrospray ionization (ESI) is the most common interface for CE-MS, as it is well-suited for ionizing charged analytes directly from the liquid phase into the gas phase for MS analysis. wikipedia.org CE-MS is particularly powerful for analyzing complex samples and identifying unknown impurities. wisdomlib.org

Table 5: Comparison of Detection Modes for CE Analysis

Detection Mode Principle Advantages Disadvantages
UV-Vis Absorbance Measures light absorption by the analyte Simple, robust, widely applicable to UV-active compounds Limited sensitivity due to short pathlength, provides no structural information
Mass Spectrometry (MS) Separates and detects ions based on m/z ratio High sensitivity and selectivity, provides molecular weight and structural data More complex instrumentation, BGE must be volatile and MS-compatible
Table 6: List of Chemical Compounds Mentioned
Compound Name
3,4-difluoro-5-sulfamoylbenzoic acid
Acetonitrile
Borate
Diazomethane
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Pentafluorobenzyl bromide (PFB-Br)
Phosphate
Polyethylene glycol
Trifluoroacetic anhydride (TFAA)

Development of Reference Standards and Certified Reference Materials

The establishment of a highly purified and well-characterized reference standard for 3,4-difluoro-5-sulfamoylbenzoic acid is a prerequisite for ensuring the accuracy, precision, and reliability of analytical data in research and quality control applications. A reference standard serves as a benchmark against which samples of the compound are compared, making its comprehensive characterization a critical endeavor. The development process for a Certified Reference Material (CRM) follows stringent guidelines, such as those outlined by the International Organization for Standardization (ISO), to provide the highest level of accuracy and traceability.

The process commences with the synthesis or procurement of a high-purity batch of 3,4-difluoro-5-sulfamoylbenzoic acid. This initial batch undergoes a rigorous purification process, often involving techniques like recrystallization or preparative chromatography, to minimize the presence of impurities. Following purification, a comprehensive characterization is performed to confirm the identity and establish the purity of the candidate reference material. This characterization employs a battery of orthogonal analytical techniques to provide a complete profile of the substance.

Identity Confirmation: The structural identity of the 3,4-difluoro-5-sulfamoylbenzoic acid reference standard is unequivocally confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is pivotal for elucidating the molecular structure and confirming the positions of the fluorine atoms and the sulfamoyl and benzoic acid groups. outsourcedpharma.comresolvemass.ca Mass spectrometry (MS) provides the accurate molecular weight and fragmentation pattern, further corroborating the compound's identity. outsourcedpharma.comresolvemass.ca Additionally, Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule.

Purity Assessment: A critical aspect of reference standard development is the accurate determination of its purity. This is achieved through a multi-faceted approach that quantifies both organic and inorganic impurities, as well as residual solvents and water content.

Chromatographic Purity: High-performance liquid chromatography (HPLC) with UV detection is a primary method for assessing the presence of organic impurities. quora.com The analysis is typically performed using multiple chromatographic conditions (e.g., different columns and mobile phases) to ensure the detection of all potential impurities. Gas chromatography (GC) may also be employed to detect any volatile organic impurities.

Inorganic Impurities: The content of inorganic impurities is determined using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or residue on ignition tests. These methods quantify non-volatile inorganic substances that may be present.

Residual Solvents: Gas chromatography with headspace analysis is the standard method for identifying and quantifying residual solvents that may be present from the synthesis and purification processes.

Water Content: The Karl Fischer titration method is a highly specific and accurate technique used to determine the water content in the reference material.

Certification and Documentation: Once the identity and purity of the 3,4-difluoro-5-sulfamoylbenzoic acid reference standard have been thoroughly established, a comprehensive Certificate of Analysis (CoA) is generated. This document details all the analytical methods used for characterization and the results obtained, including the certified purity value and its associated uncertainty. iaea.org For a material to be designated as a CRM, the certification process must be performed by an accredited body, ensuring metrological traceability to national or international standards. labmanager.comcwsabroad.comwikipedia.org

The stability of the reference standard is also assessed under defined storage conditions over time to establish a retest date, ensuring its continued fitness for purpose. mriglobal.org

Below are interactive data tables presenting typical characterization results for a newly developed reference standard of 3,4-difluoro-5-sulfamoylbenzoic acid.

Table 1: Spectroscopic and Physical Characterization of 3,4-difluoro-5-sulfamoylbenzoic Acid Reference Standard

ParameterMethodResult
¹H NMR (400 MHz, DMSO-d₆)Conforms to structure
¹³C NMR (100 MHz, DMSO-d₆)Conforms to structure
¹⁹F NMR (376 MHz, DMSO-d₆)Conforms to structure
Mass Spectrometry ESI-MS[M-H]⁻ at m/z 238.98
FTIR Spectroscopy KBr discCharacteristic peaks for functional groups observed
Melting Point Capillary Method215-218 °C

Table 2: Purity Assessment of 3,4-difluoro-5-sulfamoylbenzoic Acid Reference Standard

AnalysisMethodResult
Chromatographic Purity HPLC (254 nm)99.85%
Water Content Karl Fischer Titration0.08%
Residual Solvents GC-HS<0.01%
Residue on Ignition Gravimetric0.02%
Assay (by mass balance) Calculated99.74%

Structure Reactivity and Structure Property Relationship Studies Non Biological Applications

Influence of Fluorine Atoms on Acidic Properties and Electronic Density

The presence of two fluorine atoms at the 3- and 4-positions of the benzene (B151609) ring, in conjunction with a sulfamoyl group at the 5-position, profoundly influences the acidity and electronic landscape of the molecule. Both fluorine and the sulfamoyl group are strongly electron-withdrawing, which enhances the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.

The combined inductive and resonance effects of two fluorine atoms and a sulfamoyl group are expected to make 3,4-difluoro-5-sulfamoylbenzoic acid considerably more acidic than benzoic acid, likely resulting in a pKa value lower than that of the monosubstituted or disubstituted analogues. Theoretical predictions using methods like Density Functional Theory (DFT) can provide accurate estimations of pKa values by calculating the energetics of the deprotonation process in a solvent continuum model. pitt.edumdpi.com

CompoundpKa ValueReference
Benzoic acid4.20 ox.ac.uk
4-Sulfamoylbenzoic acid~3.50 google.com
3,5-Difluorobenzoic acid~3.52 wiredchemist.com
3,4-Difluoro-5-sulfamoylbenzoic acidEstimated &lt; 3.5N/A

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. youtube.com The substituent constant (σ) measures the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects. youtube.com For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.0. youtube.com

3-Fluoro (meta): The σ_meta for fluorine is +0.34. libretexts.org

4-Fluoro (para): The σ_para for fluorine is +0.06. libretexts.org

5-Sulfamoyl (meta): The σ_meta for the sulfamoyl group (-SO₂NH₂) is +0.57.

The additivity of these constants allows for a predicted cumulative sigma value (Σσ): Σσ = σ_(m-F) + σ_(p-F) + σ_(m-SO₂NH₂) = 0.34 + 0.06 + 0.57 = +0.97

This large positive value indicates a very strong cumulative electron-withdrawing effect, significantly increasing the acidity of the benzoic acid. googleapis.com This aligns with the expectation of a low pKa value.

SubstituentPositionHammett Constant (σ)Reference
Fluoro (-F)meta+0.34 libretexts.org
Fluoro (-F)para+0.06 libretexts.org
Sulfamoyl (-SO₂NH₂)meta+0.57
Total (Σσ)N/A+0.97

Role of the Sulfamoyl Group in Directing Chemical Reactions

The sulfamoyl group is a versatile functional group that can direct chemical transformations through chelation and by participating in non-covalent interactions.

The sulfamoyl group, particularly after deprotonation of the sulfonamide nitrogen, is an effective ligand for metal ions. The nitrogen atom and the two sulfonyl oxygen atoms can act as donor sites, enabling the group to participate in chelation. In 3,4-difluoro-5-sulfamoylbenzoic acid, both the sulfamoyl group and the adjacent carboxylic acid group can coordinate with a metal center. This bidentate or even tridentate chelation can stabilize transition states and direct the regioselectivity of certain catalytic reactions. Studies on related sulfonamide compounds have shown they form stable complexes with various transition metals, a property that can be exploited in designing metal-catalyzed transformations. For example, metal chelation involving the sulfamoyl group has been observed to be a key interaction in the binding of inhibitors to metalloenzymes.

The molecular structure of 3,4-difluoro-5-sulfamoylbenzoic acid contains multiple hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH₂) and acceptors (the carbonyl oxygen and the sulfonyl oxygens). This allows for the formation of robust and predictable hydrogen-bonding networks, which are fundamental to its crystal engineering and supramolecular assembly.

Two primary hydrogen-bonding patterns, or supramolecular synthons, are expected to dominate:

Carboxylic Acid Dimer: Like most benzoic acids, the carboxyl groups are highly likely to form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a well-defined R²₂(8) graph set motif.

Sulfonamide Chain/Dimer: The sulfonamide group typically forms intermolecular N-H···O=S hydrogen bonds. This interaction often leads to the formation of chains (C(4) motif) or dimers.

The combination of these synthons can result in complex one-, two-, or three-dimensional architectures. The crystal structure of the related p-sulfamoylbenzoic acid, for instance, features both the carboxylic acid dimer and N-H···O hydrogen bonds involving the sulfonamide group, creating an extended network.

Conformational Analysis and its Impact on Chemical Transformations

The reactivity of 3,4-difluoro-5-sulfamoylbenzoic acid is also influenced by its conformational preferences. The molecule possesses rotational freedom primarily around two single bonds: the C1-C(OOH) bond and the C5-S(O₂NH₂) bond.

The orientation of the carboxylic acid group relative to the benzene ring is often non-planar due to steric hindrance from adjacent substituents. Similarly, the sulfonamide group typically adopts a synclinal conformation. The presence of the bulky sulfamoyl group at the 5-position and a fluorine atom at the 4-position may create steric repulsion that influences the torsional angle of the carboxylic acid group.

Furthermore, there is a possibility of intramolecular hydrogen bonding between the sulfamoyl N-H donor and the adjacent fluorine atom at C4, or between the carboxylic acid proton and a sulfonyl oxygen, which could lock the molecule into a specific conformation. Such conformational locking can have a significant impact on chemical transformations by either pre-organizing the molecule for a specific reaction or by sterically blocking access to a reactive site. The specific rotational barriers and preferred conformers dictate the accessibility of the functional groups, thereby influencing reaction kinetics and outcomes.

Dynamic NMR and Conformational Isomerism

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of chemical exchange processes, including the interconversion between different conformers (conformational isomers) of a molecule. For 3,4-difluoro-5-sulfamoylbenzoic acid, the primary focus of such studies would be the rotation around the C-S bond of the sulfamoyl group (-SO₂NH₂) and the C-C bond of the carboxylic acid group (-COOH).

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons. However, at lower temperatures, this rotation can be slowed sufficiently to allow for the observation of distinct signals for each conformer. The temperature at which the separate signals coalesce into a single peak can be used to calculate the energy barrier for the rotational process.

While specific DNMR studies exclusively focused on 3,4-difluoro-5-sulfamoylbenzoic acid are not extensively reported in publicly available literature, the principles can be inferred from studies on similar substituted benzenesulfonamides and benzoic acids. The presence of the ortho-fluorine atom relative to the sulfamoyl group likely influences the rotational barrier of the S-N bond due to steric hindrance and potential intramolecular hydrogen bonding between a sulfamoyl proton and the fluorine atom.

Barrier to Rotation and Inversion in Substituted Systems

The energy barriers to rotation around the C-S and C-C bonds, as well as the inversion at the nitrogen atom of the sulfamoyl group, are critical parameters that define the molecule's three-dimensional structure and its potential interactions.

Rotation around the C(aryl)-S bond: The rotation of the sulfamoyl group is influenced by the electronic effects of the fluorine and carboxylic acid substituents, as well as steric hindrance from the adjacent fluorine atom. The two fluorine atoms withdraw electron density from the ring, which can affect the partial double bond character of the C-S bond.

Rotation around the C(aryl)-C(OOH) bond: The rotational barrier of the carboxylic acid group is generally lower than that of the sulfamoyl group. However, intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine atom could stabilize a particular conformation, thereby increasing the rotational barrier.

Research on related aromatic sulfonamides has utilized computational methods, such as Density Functional Theory (DFT), to calculate these rotational barriers. These studies provide insights into the conformational preferences and the energy landscapes of these molecules. For instance, calculations can predict the most stable conformer and the transition state energies for interconversion.

Table 1: Calculated Rotational Barriers for a Structurally Related Compound (o-Fluorobenzenesulfonamide)

Rotational BondMethodCalculated Barrier (kcal/mol)
C-SDFT (B3LYP/6-311+G(d,p))5.8

Development of Structure-Property Models for Predictable Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. These models are valuable tools in chemical engineering and materials science for designing molecules with desired properties without the need for extensive experimental synthesis and testing.

QSPR (Quantitative Structure-Property Relationship) Models for Non-Biological Properties

For 3,4-difluoro-5-sulfamoylbenzoic acid, QSPR models could be developed to predict a range of non-biological properties, such as:

Physicochemical Properties: Solubility in various solvents, melting point, boiling point, and chromatographic retention times.

Material Properties: If used as a component in polymers or other materials, properties like thermal stability, refractive index, and dielectric constant could be modeled.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical representations of molecular structure) are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSPR models for the non-biological properties of 3,4-difluoro-5-sulfamoylbenzoic acid are not found in the literature, its structural features would be encoded by various descriptors in any such model.

Table 2: Examples of Molecular Descriptors Relevant to QSPR Modeling of 3,4-difluoro-5-sulfamoylbenzoic acid

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexBranching and connectivity of the molecule
GeometricalMolecular Surface AreaShape and size of the molecule
Quantum-ChemicalDipole MomentPolarity and charge distribution
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

The development of robust QSPR models for compounds like 3,4-difluoro-5-sulfamoylbenzoic acid would be beneficial for accelerating the design and discovery of new materials with tailored properties.

Applications in Advanced Organic Synthesis and Material Science Building Blocks

As a Scaffold for Novel Functional Materials

The multifunctionality of 3,4-difluoro-5-sulfamoylbenzoic acid makes it an excellent candidate for constructing high-performance materials. The carboxylic acid provides a reactive handle for polymerization or coordination, while the difluoro and sulfamoyl moieties can impart desirable properties such as thermal stability, specific electronic characteristics, and hydrophobicity.

Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com The integration of fluorinated monomers is a key strategy in the synthesis of these materials. Benzoic acid derivatives, in particular, can be used to create aromatic polymers like polyamides or polyesters with enhanced rigidity and thermal performance.

The structure of 3,4-difluoro-5-sulfamoylbenzoic acid allows it to act as a monomer in polycondensation reactions. The carboxylic acid group can react with diols or diamines to form polyester (B1180765) or polyamide chains, respectively. The presence of the C-F bonds on the aromatic ring would introduce fluorine into the polymer backbone, which is expected to bestow several advantageous properties upon the resulting material:

Chemical Inertness: The fluorine atoms provide a protective sheath around the polymer chain, making it resistant to chemical attack.

Hydrophobicity and Oleophobicity: The low polarizability of the C-F bond leads to materials with low surface energy, resulting in water and oil repellency. researchgate.net

Modified Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can alter the electronic properties of the polymer, which can be useful for applications in electronics.

The sulfamoyl group (-SO₂NH₂) adds another layer of functionality. It can increase polymer solubility in certain solvents and provides a site for potential cross-linking or post-polymerization modification. Furthermore, the use of polymerizable surfactants containing fluorinated groups has been shown to be effective in the emulsion polymerization of fluorine-containing acrylates, suggesting the utility of such functionalized molecules in various polymerization processes. mdpi.comgoogle.com Novel sulfonic-acid-functionalized copolymers have also demonstrated high catalytic performance, indicating that polymers derived from 3,4-difluoro-5-sulfamoylbenzoic acid could have catalytic applications. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the topology, pore size, and chemical functionality of the resulting framework. researchgate.netrsc.org 3,4-Difluoro-5-sulfamoylbenzoic acid is an excellent candidate for a linker in MOF synthesis for several reasons.

The primary binding site for the metal center is the carboxylate group. The rigidity of the benzoic acid backbone helps in the formation of a stable and predictable framework. The other functional groups, namely the difluoro and sulfamoyl moieties, project into the pores of the MOF, defining its chemical environment and imparting specific properties. researchgate.net

Fluorinated MOFs (F-MOFs): The use of fluorinated linkers is a well-established strategy to create MOFs with unique properties. researchgate.netrsc.org Fluorine atoms lining the pores can increase the hydrophobicity of the material, which is advantageous for applications such as the separation of oil from water or for enhancing CO₂ adsorption under humid conditions. researchgate.net The high electronegativity of fluorine can also create specific adsorption sites for certain guest molecules. researchgate.netmdpi.com Studies on fluorinated benzoic acids, such as 2-fluorobenzoic acid, have shown their utility in modulating the formation of rare-earth metal clusters within MOFs. acs.orgresearchgate.net

Sulfonic/Sulfamoyl Functionalized MOFs: The incorporation of sulfonic acid groups into MOF linkers has been shown to enhance stability and introduce Brønsted acidity, making these MOFs active as heterogeneous catalysts for reactions like esterification and aldol (B89426) condensation. alfa-chemistry.comrsc.org The sulfamoyl group in 3,4-difluoro-5-sulfamoylbenzoic acid, being structurally related to a sulfonic acid, can similarly be expected to influence the catalytic activity and surface properties of the MOF. It can also participate in hydrogen bonding, which can direct the framework's structure and its interactions with guest molecules. nih.gov

The combination of both fluoro and sulfamoyl groups in a single linker is a promising avenue for creating multifunctional MOFs with tailored properties for applications in gas storage, separation, and catalysis. rsc.orgalfa-chemistry.com

Precursor for Complex Organic Molecules

The unique substitution pattern of 3,4-difluoro-5-sulfamoylbenzoic acid makes it a valuable starting material for the synthesis of more complex molecules. Each functional group offers a handle for selective chemical transformations, allowing synthetic chemists to build intricate molecular architectures.

Total synthesis is the complete chemical synthesis of complex organic molecules, often natural products, from simple, commercially available precursors. nih.govnih.gov The efficiency of a total synthesis often relies on the use of advanced building blocks that already contain significant structural complexity. 3,4-Difluoro-5-sulfamoylbenzoic acid can serve as such a building block.

A synthetic chemist could leverage the different reactivities of the functional groups:

The carboxylic acid can be converted into esters, amides, acid chlorides, or alcohols, or it can be removed entirely through decarboxylation. This group is often used to couple molecular fragments. researchgate.net

The sulfamoyl group can be used to direct metallation to the adjacent C-6 position or can be transformed into other sulfur-containing functional groups. researchgate.net Its acidic N-H protons can also be involved in reactions.

The fluorine atoms are generally unreactive but strongly influence the reactivity of the aromatic ring. They can activate the ring for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of other functional groups. For instance, a stronger nucleophile could potentially displace one of the fluorine atoms under specific conditions.

This compound could be a key starting material in a convergent synthesis, where different complex parts of a target molecule are synthesized separately before being joined together. rsc.org For example, the benzoic acid moiety could be elaborated into one part of a complex natural product, with the fluoro and sulfamoyl groups providing key electronic or steric features required for biological activity or for directing subsequent stereoselective reactions.

Fragment-Based Drug Discovery (FBDD) is a strategy for developing new drug leads that starts by screening libraries of small chemical fragments (typically with a molecular weight < 300 Da). frontiersin.orgdrughunter.com These fragments usually bind weakly to the biological target, but their binding can be detected by sensitive biophysical techniques like NMR, SPR, or X-ray crystallography. drugdiscoverychemistry.com Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule. drughunter.com

While 3,4-difluoro-5-sulfamoylbenzoic acid (MW ≈ 237 g/mol ) fits within the general size criteria for a fragment, its true value lies in the nature of its functional groups. The sulfamide/sulfamoyl moiety is a known zinc-binding group and has been successfully used as a scaffold in FBDD for targets like carbonic anhydrase. nih.govnih.gov

Therefore, 3,4-difluoro-5-sulfamoylbenzoic acid can be considered a highly valuable fragment or scaffold for FBDD campaigns for several reasons:

It provides a rigid aromatic core, which helps in understanding specific interactions within a protein's binding site.

The sulfamoyl group can act as an anchor, binding to metalloenzymes or forming key hydrogen bonds.

The two fluorine atoms can form favorable interactions with the protein backbone and can be used to probe regions of the binding pocket that are sensitive to electrostatic changes.

The carboxylic acid provides a clear vector for "fragment growing" or "fragment linking," where chemists can add other chemical groups to improve potency and selectivity. nih.gov

Diagnostic reagents and analytical probes are molecules designed to detect or quantify specific analytes or to monitor processes in a laboratory setting. Fluorescent probes, for instance, are widely used in biological research and chemical analysis. nih.govyoutube.com

3,4-Difluoro-5-sulfamoylbenzoic acid is a suitable precursor for creating such reagents. The carboxylic acid group is a particularly useful handle for conjugation. It can be readily converted into an activated ester (like an NHS ester) and then reacted with an amine group on another molecule, such as a fluorophore, a biotin (B1667282) tag, or a molecule with specific targeting properties. nih.gov

Fluorinated Tracers: Fluorinated benzoic acids are used as non-radioactive tracers in environmental and industrial settings, such as monitoring water flow in geothermal wells. s4science.at Their detection is often carried out by sensitive techniques like LC-MS/MS. The specific mass and retention time of a probe derived from 3,4-difluoro-5-sulfamoylbenzoic acid would make it a unique tracer.

Precursors to Fluorescent Probes: The core structure can be incorporated into larger fluorescent molecules. The electron-withdrawing properties of the fluoro and sulfamoyl groups can be used to tune the photophysical properties (absorption and emission wavelengths, quantum yield) of a fluorophore. nih.gov Furthermore, sulfonamide-containing compounds have been synthesized as fluorescent probes for applications like tumor cell imaging in preclinical research models. nih.gov The synthesis of fluorescein, a widely used fluorescent dye, involves the reaction of phthalic anhydride (B1165640) with resorcinol, demonstrating how aromatic acid derivatives are central to the synthesis of such probes. youtube.com

Future Research Directions for Broad Chemical Utility

Exploiting Unique Reactivities for Unprecedented Transformations

The chemical behavior of 3,4-difluoro-5-sulfamoylbenzoic acid is heavily influenced by the interplay of its functional groups. The two fluorine atoms on the benzene (B151609) ring create a unique electronic environment that can be exploited for novel chemical reactions.

Detailed research into the reactivity of this compound could unveil new synthetic methodologies. For instance, the fluorine atoms can influence the acidity of the carboxylic acid and the reactivity of the sulfamoyl group, potentially leading to selective chemical transformations that are not achievable with non-fluorinated analogues. The presence of multiple reactive sites—the carboxylic acid, the sulfamoyl group, and the aromatic ring itself—offers a platform for developing diverse chemical libraries.

Future investigations may focus on:

Selective Functionalization: Developing methods to selectively react with one functional group while leaving the others intact. This would allow for the stepwise construction of complex molecules.

Novel Cyclization Reactions: Exploring intramolecular reactions between the functional groups to create novel heterocyclic compounds.

Catalytic Activation: Investigating the use of metal catalysts to activate specific bonds within the molecule, opening up new avenues for cross-coupling and other advanced transformations.

The synthesis of related fluorinated and sulfamoylbenzoic acid derivatives has been explored, providing a foundation for future work on this specific compound. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves a multi-step process including nitration, reduction, and diazotization. researchgate.net Such strategies could be adapted for the synthesis and derivatization of 3,4-difluoro-5-sulfamoylbenzoic acid.

Table 1: Predicted Physicochemical Properties of 3,4-difluoro-5-sulfamoylbenzoic acid

PropertyPredicted Value
Molecular FormulaC7H5F2NO4S
Molecular Weight237.18 g/mol
XLogP31.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass236.98560 g/mol
Monoisotopic Mass236.98560 g/mol
Topological Polar Surface Area109 Ų
Heavy Atom Count15
Formal Charge0
Complexity363
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

This data is predicted and has not been experimentally verified.

Integration into High-Throughput Synthesis Platforms

High-throughput synthesis (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid generation and screening of large libraries of compounds. The structural characteristics of 3,4-difluoro-5-sulfamoylbenzoic acid make it an attractive candidate for inclusion in such platforms.

The presence of two distinct and reactive functional groups (carboxylic acid and sulfamoyl) allows for a combinatorial approach to library synthesis. Each functional group can be reacted with a different set of building blocks, leading to a large and diverse collection of derivatives from a single starting scaffold.

Future research in this area would involve:

Solid-Phase Synthesis: Adapting the chemistry of 3,4-difluoro-5-sulfamoylbenzoic acid for solid-phase synthesis would facilitate the automated and parallel synthesis of compound libraries.

Diversity-Oriented Synthesis: Utilizing the compound as a starting point for diversity-oriented synthesis to create structurally complex and diverse molecules for biological screening.

Miniaturization and Automation: Integrating the synthesis of derivatives into miniaturized and automated platforms to increase efficiency and reduce costs.

The principles of high-throughput screening, where large libraries are tested for biological activity, are well-established. nih.govnih.gov The incorporation of novel scaffolds like 3,4-difluoro-5-sulfamoylbenzoic acid into these libraries is crucial for exploring new chemical space and identifying novel bioactive compounds. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3,4-difluoro-5-sulfamoylbenzoic acid, and how can purity be maximized?

A stepwise synthesis approach is recommended:

  • Step 1 : Start with 5-sulfamoylbenzoic acid derivatives (e.g., 2-amino-4-chloro-5-sulfamoylbenzoic acid) as precursors .
  • Step 2 : Introduce fluorine atoms via electrophilic substitution or halogen exchange reactions. For example, use sodium hypochlorite in 1,4-dioxane or aqueous conditions for fluorination, as demonstrated in related difluorobenzoic acid syntheses .
  • Step 3 : Purify intermediates using recrystallization or column chromatography. Monitor purity via HPLC or NMR (e.g., ¹⁹F NMR to confirm fluorine substitution ).

Q. Which analytical techniques are critical for characterizing 3,4-difluoro-5-sulfamoylbenzoic acid?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR to resolve substituent positions and confirm fluorine integration .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for storage recommendations .

Q. How does pH influence the stability of 3,4-difluoro-5-sulfamoylbenzoic acid in aqueous solutions?

  • The compound’s sulfamoyl group (-SO₂NH₂) exhibits pH-dependent hydrolysis. Below pH 3, protonation reduces reactivity, while alkaline conditions (pH > 8) may degrade the sulfonamide bond. Stability studies in buffers (pH 1–10) with HPLC monitoring are advised .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3,4-difluoro-5-sulfamoylbenzoic acid as an enzyme inhibitor?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase, where sulfonamides are known inhibitors) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on the sulfamoyl group’s acidity .
  • MD Simulations : Evaluate binding stability under physiological conditions .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for fluorinated benzoic acids?

  • Control Experiments : Synthesize analogs (e.g., 3,5-difluoro vs. 3,4-difluoro isomers) to isolate substituent effects .
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and NIST to identify trends in fluorine’s impact on lipophilicity (logP) and metabolic stability .
  • Statistical Validation : Apply multivariate analysis to distinguish confounding variables (e.g., crystallinity vs. substituent position) .

Q. How are impurities in 3,4-difluoro-5-sulfamoylbenzoic acid identified and quantified during pharmaceutical development?

  • HPLC-MS/MS : Detect trace impurities (e.g., 2,4-dichloro-5-fluorobenzoic acid) using gradient elution and ion-trap detectors .
  • EP Compliance : Follow pharmacopeial guidelines (e.g., European Pharmacopoeia) for impurity thresholds (typically <0.15% for individual unknowns) .
  • Synthetic Controls : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like dichlorinated derivatives .

Q. What role do fluorine atoms play in enhancing the compound’s pharmacokinetic properties?

  • Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Membrane Permeability : Fluorination increases logP (lipophilicity), enhancing blood-brain barrier penetration in CNS-targeted therapies .
  • Synergistic Effects : The 3,4-difluoro pattern may stabilize aromatic stacking in enzyme active sites, as seen in related kinase inhibitors .

Methodological Notes

  • Synthesis : Prioritize regioselective fluorination using directed ortho-metalation (DoM) to avoid isomer formation .
  • Data Interpretation : Cross-validate spectral data with NIST or PubChem reference standards to avoid misassignment .
  • Safety : Handle fluorinated intermediates in fume hoods due to potential release of HF gas during hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.